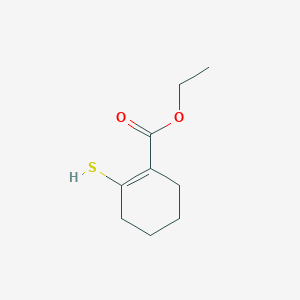

Ethyl 2-mercaptocyclohex-1-enecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

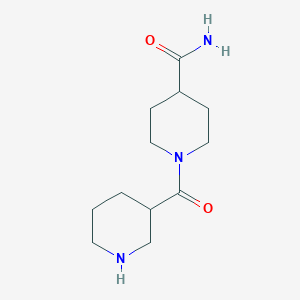

Ethyl 2-mercaptocyclohex-1-enecarboxylate is a chemical compound with the molecular formula C9H14O2S . It is also known by other names such as ethyl 2-sulfanylcyclohexene-1-carboxylate and ethyl 2-mercapto-1-cyclohexene-1-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-mercaptocyclohex-1-enecarboxylate involves the use of hydrogen chloride and hydrogen sulfide in ethanol at temperatures ranging from -50 to -20℃ . The reaction takes place over several hours and the product yield can vary from 55% to 98.23% .Molecular Structure Analysis

The molecular structure of Ethyl 2-mercaptocyclohex-1-enecarboxylate is represented by the InChI codeInChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 . The compound has a molecular weight of 186.27 g/mol . Physical And Chemical Properties Analysis

Ethyl 2-mercaptocyclohex-1-enecarboxylate has a boiling point of 136-139 °C (Press: 15-16 Torr) and a density of 1.09±0.1 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .科学的研究の応用

Metabolism Studies

Studies have explored the metabolism of various isothiocyanates, including those structurally related to ethyl 2-mercaptocyclohex-1-enecarboxylate, in biological systems. These substances, when administered orally to rats, are metabolized and excreted as mercapturic acids, highlighting their metabolic pathways and potential implications for detoxification processes (Mennicke, Gorler, & Krumbiegel, 1983).

Synthetic Applications

Ethyl 2-mercaptocyclohex-1-enecarboxylate serves as a precursor in the synthesis of various heterocycles and macrocyclic systems. It is instrumental in creating compounds with potential applications in pharmaceuticals and materials science. For example, it has been used in reactions to synthesize fused heterocycles, showcasing its utility as a versatile building block in organic synthesis (Zoorob, Elsherbini, & Hamama, 2012).

Catalytic Cyclization

Research has demonstrated the use of related cyclohex-1-enecarboxylic acids in palladium-catalyzed cyclization reactions. These studies underline the potential of such compounds in facilitating the synthesis of complex molecular structures, including hydroisoindoline diones, which could have significant implications for drug discovery and development (Yoon & Cho, 2015).

Molecular Encapsulation

There is research on the encapsulation of ethylene inhibitors, which shares a conceptual similarity with ethyl 2-mercaptocyclohex-1-enecarboxylate's potential applications in encapsulation or delivery systems. For example, studies on 1-Methylcyclopropene (1-MCP) encapsulation by cyclodextrins have been conducted, suggesting avenues for preserving agricultural products. This research could hint at the broader applications of similar compounds in encapsulating volatile or reactive substances for various industrial purposes (Zhang, Zhen, Jiang, Li, & Liu, 2011).

Corrosion Inhibition

Novel surfactants with structural similarities to ethyl 2-mercaptocyclohex-1-enecarboxylate have been synthesized and studied for their corrosion inhibiting properties. These studies offer insights into how such compounds could be designed and applied to protect metals from corrosion, especially in acidic environments. This suggests potential industrial applications in materials science and engineering (Hegazy, Badawi, Rehim, & Kamel, 2013).

特性

IUPAC Name |

ethyl 2-sulfanylcyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUJRRFOFCDOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593294 |

Source

|

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-mercaptocyclohex-1-enecarboxylate | |

CAS RN |

54928-91-5 |

Source

|

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)